7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid
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Overview
Description
7-Oxabicyclo[410]heptane-3,4-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of tetrahydrophthalic acid diallyl ester with specific reagents to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar catalytic hydrogenation and isomerization steps, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions vary widely but can include different oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways and lead to various biological effects .
Comparison with Similar Compounds
- Cyclohexane, 1,2-epoxy-
- Cyclohexene epoxide
- Cyclohexene oxide
- Cyclohexene 1-oxide
- Cyclohexylene oxide
- Tetramethyleneoxirane
- 1,2-Cyclohexene oxide
- 1,2-Epoxycyclohexane
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c9-7(10)3-1-5-6(13-5)2-4(3)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUZNEIVCAVWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2C1O2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621427 |
Source
|
Record name | 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49629-93-8 |
Source
|
Record name | 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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